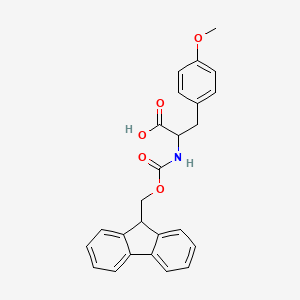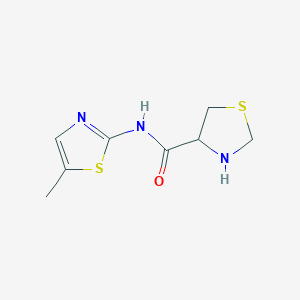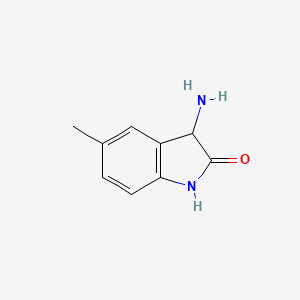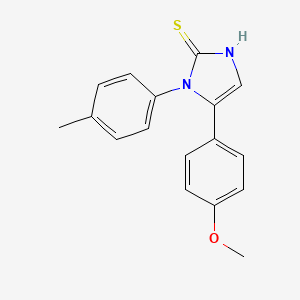
Fmoc-DL-Tyr(Me)-OH
Descripción general
Descripción
9-Fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester, commonly referred to as Fmoc-DL-Tyr(Me)-OH, is a derivative of the amino acid tyrosine. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a popular protecting group in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester typically involves the protection of the amino group of DL-tyrosine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The methyl ester group is introduced by reacting the protected tyrosine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 9-fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-Fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling: The free amino group can react with carboxyl groups of other amino acids to form peptide bonds.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the methyl ester group.
Major Products Formed
Deprotection: The major product is the free amino group of tyrosine.
Coupling: The major products are peptides with 9-fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester incorporated into the sequence.
Ester Hydrolysis: The major product is the free carboxylic acid of tyrosine.
Aplicaciones Científicas De Investigación
9-Fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: Peptides synthesized using 9-fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester are used in the development of new drugs and therapeutic agents.
Biomarker Discovery: It is used in the synthesis of peptides that serve as biomarkers for various diseases.
Material Science: 9-fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester is used in the development of functional materials with unique properties.
Mecanismo De Acción
The mechanism of action of 9-fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of tyrosine, preventing unwanted side reactions during the synthesis process. The Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in peptide bond formation.
Comparación Con Compuestos Similares
Similar Compounds
9-Fluorenylmethyloxycarbonyl-L-tyrosine: Similar to 9-fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester but lacks the methyl ester group.
tert-Butyloxycarbonyl-DL-tyrosine methyl ester: Uses a different protecting group (tert-butyloxycarbonyl) instead of Fmoc.
Benzyloxycarbonyl-DL-tyrosine methyl ester: Uses a benzyloxycarbonyl (Z) protecting group.
Uniqueness
9-Fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester is unique due to the presence of both the Fmoc protecting group and the methyl ester group. This combination allows for selective protection and deprotection of the amino and carboxyl groups, respectively, making it a versatile building block in peptide synthesis.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQODLWFOPCSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















